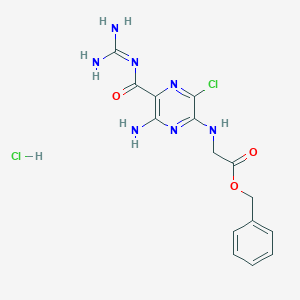
UCD38B HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCD38B HCl is a cell permeable inhibitor of intracellular uPA (urokinase plasminogen activator). It acts by killing proliferative and non-proliferative high grade glioma cells by programmed necrosis.
Aplicaciones Científicas De Investigación
Cytotoxic Effects on Cancer Cells
Studies have demonstrated that UCD38B exhibits a more potent cytotoxic effect compared to its parent compound, amiloride, and another derivative, UCD74A. In vitro experiments revealed that UCD38B effectively induces cell death in both proliferating and non-proliferating breast cancer cells. The compound's ability to permeate cell membranes enhances its therapeutic efficacy .
Autophagy Induction
UCD38B treatment has been shown to promote autophagy in cancer cells, which is characterized by the conversion of LC3 proteins—a marker for autophagic activity. This process may contribute to the compound's overall effectiveness against various cancer types by altering cellular metabolism and promoting cell death pathways .
Breast Cancer Research
A significant study published in PLOS ONE investigated the effects of UCD38B on human breast cancer cells. The findings indicated that UCD38B not only induced cell death but also triggered autophagic responses, suggesting its dual role as both an inducer of necrosis and an autophagy promoter .
- Table 1: Summary of Cytotoxic Effects
| Compound | Cell Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| UCD38B | Human Breast Cancer | 25 | AIF-mediated necrosis |
| UCD74A | Human Breast Cancer | 150 | Minimal effect |
| Amiloride | Human Breast Cancer | 100 | Caspase-dependent apoptosis |
Potential in Combination Therapies
Research is ongoing into the use of UCD38B in combination with other therapeutic agents to enhance its efficacy. Preliminary studies suggest that combining UCD38B with traditional chemotherapeutics may lead to improved outcomes for patients with resistant forms of breast cancer .
Propiedades
Número CAS |
1115177-19-9 |
|---|---|
Fórmula molecular |
C15H17Cl2N7O3 |
Peso molecular |
414.24 |
Nombre IUPAC |
benzyl 2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C15H16ClN7O3.ClH/c16-11-13(22-12(17)10(21-11)14(25)23-15(18)19)20-6-9(24)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,17,20,22)(H4,18,19,23,25);1H |
Clave InChI |
OXMKSFKNDMCURE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CNC2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UCD38B HCl; UCD-38-B HCl; UCD 38 B HCl; UCD-38-B Hydrochloride; UCD 38 B hydrochloride; UCD38B hydrochloride; 5-Benzylglycinyl-amiloride hydrochloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















